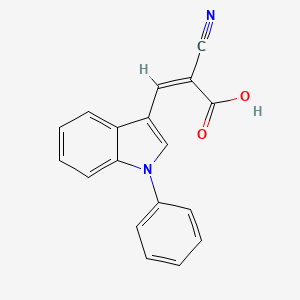
(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the indole moiety with a cyano group and a phenyl group, making it a subject of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano donor such as sodium cyanide or potassium cyanide.
Formation of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid moiety can be introduced through a Knoevenagel condensation reaction between the indole derivative and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nitro groups
Major Products Formed
Oxidation Products: Indole-3-carboxylic acid derivatives
Reduction Products: Amino derivatives of the compound
Substitution Products: Halogenated or nitro-substituted indole derivatives
科学研究应用
Chemistry
In chemistry, (Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in organic synthesis .
Biology
In biology, this compound has been studied for its potential as an anti-cancer agent. The indole moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development .
Medicine
In medicine, this compound has been investigated for its anti-inflammatory and antimicrobial properties. Its ability to inhibit certain enzymes and pathways makes it a potential therapeutic agent .
Industry
In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties. It is also used in the synthesis of dyes and pigments .
作用机制
The mechanism of action of (Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Molecular Targets and Pathways
Receptors: The compound can bind to serotonin and dopamine receptors, modulating neurotransmitter activity.
Enzymes: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-Phenylindole: A compound with a similar indole core but lacking the cyano and prop-2-enoic acid moieties.
Uniqueness
(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid is unique due to the presence of the cyano group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a versatile molecule for various applications .
属性
分子式 |
C18H12N2O2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
(Z)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/b13-10- |
InChI 键 |
BIZNHCWFGNKBBZ-RAXLEYEMSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


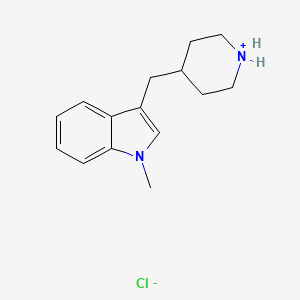
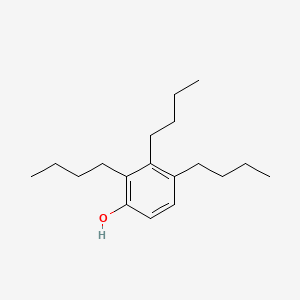
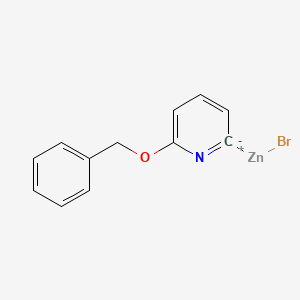
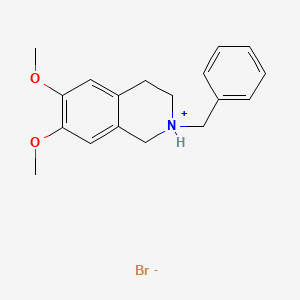
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
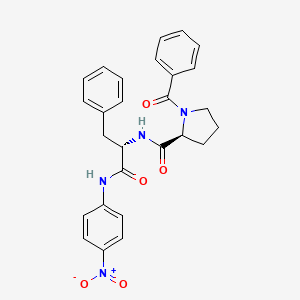
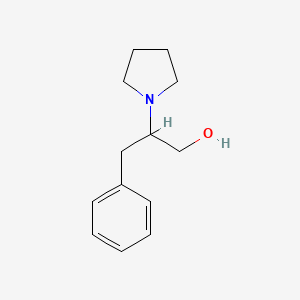
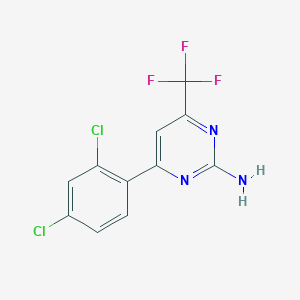
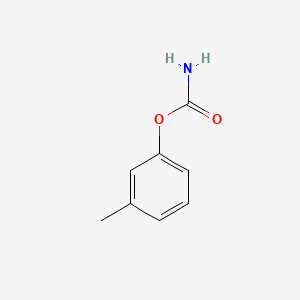
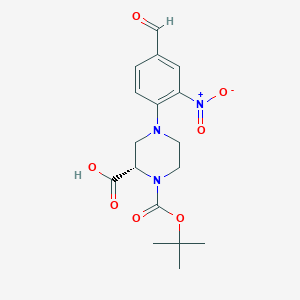
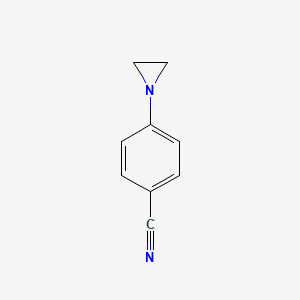
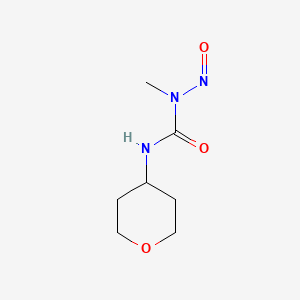
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
